3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a piperidine moiety. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with 1-methyl-4-piperidone in the presence of a suitable dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as a competitive inhibitor of enzymes such as urease by binding to the active site and preventing substrate access.
Anticancer Activity: It inhibits cell proliferation by interfering with key signaling pathways and inducing apoptosis in cancer cells.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antifungal and anticancer properties.
1,3,4-Thiadiazole Derivatives: These compounds contain the thiadiazole ring and are known for their antimicrobial and anti-inflammatory activities.
Uniqueness
3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the combination of the triazole and thiadiazole rings with a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile compound for various scientific applications.
Properties
Molecular Formula |
C15H17N5S |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H17N5S/c1-19-9-7-11(8-10-19)13-16-17-15-20(13)18-14(21-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
CNDMSZTZLMPPGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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